molecular formula C14H16N4S B15213872 N,N-Dimethyl-2-[1-[2-quinolinyl]ethylidene]hydrazinecarbothioamide

N,N-Dimethyl-2-[1-[2-quinolinyl]ethylidene]hydrazinecarbothioamide

Cat. No.: B15213872
M. Wt: 272.37 g/mol
InChI Key: LENVRRNFONGUIE-MHWRWJLKSA-N
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Description

N,N-Dimethyl-2-[1-[2-quinolinyl]ethylidene]hydrazinecarbothioamide is a thiosemicarbazone derivative characterized by a quinolinyl substituent at the ethylidene position and a dimethylated hydrazinecarbothioamide moiety. Thiosemicarbazones are well-known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties, often attributed to their ability to chelate metal ions and modulate redox processes .

Properties

Molecular Formula

C14H16N4S

Molecular Weight

272.37 g/mol

IUPAC Name

1,1-dimethyl-3-[(E)-1-quinolin-2-ylethylideneamino]thiourea

InChI

InChI=1S/C14H16N4S/c1-10(16-17-14(19)18(2)3)12-9-8-11-6-4-5-7-13(11)15-12/h4-9H,1-3H3,(H,17,19)/b16-10+

InChI Key

LENVRRNFONGUIE-MHWRWJLKSA-N

Isomeric SMILES

C/C(=N\NC(=S)N(C)C)/C1=NC2=CC=CC=C2C=C1

Canonical SMILES

CC(=NNC(=S)N(C)C)C1=NC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide typically involves the condensation of 2-acetylquinoline with N,N-dimethylhydrazinecarbothioamide. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Coordination Reactions with Transition Metals

The sulfur and nitrogen atoms in the thiosemicarbazide group enable this compound to act as a polydentate ligand, forming stable complexes with transition metals. Key examples include:

Copper(II) Complexes

Reaction with CuCl₂·2H₂O in ethanol under reflux produces tetradentate complexes. Coordination occurs via the sulfur (thione) and hydrazinic nitrogen atoms .

Metal SaltReaction ConditionsProduct StructureYieldReference
CuCl₂·2H₂OEthanol, reflux, 4hTetradentate Cu(II) complex61%

Nickel(II) Complexes

Interaction with Ni(NO₃)₂·6H₂O forms square-planar or octahedral complexes. The quinoline nitrogen may participate in coordination alongside the thiosemicarbazide group .

Cyclization Reactions

Under acidic or thermal conditions, the compound undergoes intramolecular cyclization to form heterocyclic systems. For example:

Formation of Thiazoloquinoline Derivatives

In the presence of PCl₃ or POCl₃, the thiosemicarbazide group cyclizes with the quinoline ring, yielding fused thiazole derivatives .

ReagentConditionsProductApplication
POCl₃Reflux, 6hThiazolo[4,5-f]quinolineAnticancer agents

Condensation Reactions

The hydrazinecarbothioamide group participates in condensation with carbonyl compounds:

Schiff Base Formation

Reacts with aldehydes (e.g., 4-methoxybenzaldehyde) to form stable Schiff bases, which are precursors for antimicrobial agents :

Compound+RCHOEtOH, Δ(E)-N,N-Dimethyl-2-[1-(quinolin-2-yl)ethylidene]hydrazinecarbothioamide-R\text{Compound} + \text{RCHO} \xrightarrow{\text{EtOH, Δ}} \text{(E)-N,N-Dimethyl-2-[1-(quinolin-2-yl)ethylidene]hydrazinecarbothioamide-R}

AldehydeReaction TimeYieldBiological Activity
4-Methoxybenzaldehyde8h78%Antibacterial (MIC = 8 µg/mL)

Oxidation Reactions

The sulfur atom in the thiosemicarbazide group is susceptible to oxidation:

Formation of Disulfides

Treatment with H₂O₂ or I₂ oxidizes the thione (-C=S) to disulfide (-S-S-) linkages :

2CompoundH₂O₂Disulfide derivative+2H₂O2\, \text{Compound} \xrightarrow{\text{H₂O₂}} \text{Disulfide derivative} + 2\, \text{H₂O}

Industrial-Scale Modifications

In continuous flow reactors, the compound undergoes efficient functionalization:

Methylation at Sulfur

Reaction with methyl iodide in DMF produces S-methyl derivatives, enhancing bioavailability:

ReagentConditionsProductScale
CH₃IDMF, 60°C, 2hS-Methylated derivative10 kg/batch

Mechanistic Insights

  • Coordination Mechanism : The thiosemicarbazide group binds metals via (κ²-N,S) mode, with possible π-backbonding from the quinoline ring .

  • Cyclization Pathway : Protonation of the hydrazine nitrogen facilitates nucleophilic attack by the sulfur atom on the quinoline carbon .

Scientific Research Applications

N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Medicine: It is being investigated for its potential as an anticancer and antimicrobial agent.

    Industry: The compound is used in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, leading to the inhibition of DNA replication and transcription. The hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. These interactions disrupt cellular processes and can result in cell death, making the compound a potential anticancer agent.

Comparison with Similar Compounds

Anticancer Activity

  • Pyridine Derivatives (e.g., Compound 6 ) : Demonstrated IC₅₀ = 0.8 µM/L against MCF-7 breast cancer cells, comparable to doxorubicin. Activity is linked to antioxidant properties and interference with cellular iron metabolism.
  • Pyrazine Derivative (5a ) : Exhibited dual antifungal and antitumor effects via iron chelation, mobilizing 59Fe from cancer cells and inhibiting transferrin-bound iron uptake.
  • Quinolinyl Derivative (Inferred): The quinoline moiety’s planar structure may enhance DNA intercalation or topoisomerase inhibition, though direct evidence is lacking.

Antimicrobial Activity

  • Coumarin Derivatives : Showed exceptional activity against E. coli (MIC < 1 µg/mL) due to the electron-withdrawing ethoxy group enhancing membrane penetration.
  • Thiophene Derivatives : Active against Gram-positive bacteria (e.g., S. aureus) and fungi, attributed to the sulfur atom’s nucleophilic reactivity.

Metal Chelation and Mechanism

  • Pyrazine Derivative (5a [[19]) : Acts as a tridentate ligand (N,N,S), forming redox-inactive Fe³⁺ complexes that disrupt cellular iron homeostasis.
  • Pyridine Derivatives : Coordinate transition metals (e.g., V, Zn) to form cytotoxic complexes, with vanadium analogs (V-36/V-37) showing promise in apoptosis induction .

Physicochemical Properties

  • Lipophilicity: Quinolinyl and coumarinyl derivatives exhibit higher logP values compared to pyridyl or thiophenyl analogs, improving blood-brain barrier penetration .
  • Crystallinity: Pyridyl and coumarinyl derivatives form stable hydrogen-bonded networks (e.g., helical chains or tapes ), whereas bulkier quinolinyl groups may disrupt crystal packing, affecting formulation stability.

Biological Activity

N,N-Dimethyl-2-[1-[2-quinolinyl]ethylidene]hydrazinecarbothioamide, a thiosemicarbazone derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique structure, which includes a quinoline moiety that contributes to its pharmacological properties. This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N4SC_{14}H_{16}N_{4}S, with a molecular weight of approximately 272.37 g/mol. The compound features a hydrazinecarbothioamide group linked to a quinoline derivative, which is significant for its biological interactions and activities .

Anticancer Activity

Thiosemicarbazones, including this compound, have been studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that thiosemicarbazone derivatives can selectively kill multidrug-resistant cancer cells by targeting P-glycoprotein (P-gp) and disrupting mitochondrial function .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Mitochondrial Dysfunction : This compound has been shown to induce mitochondrial permeability transition, leading to the depletion of mitochondrial glutathione and subsequent cell death .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been implicated in the apoptosis induced by thiosemicarbazones, contributing to oxidative stress within cells .
  • Inhibition of Enzymatic Activity : Thiosemicarbazones may inhibit key enzymes involved in cancer cell proliferation, further enhancing their anticancer activity .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown potential antimicrobial properties. Studies have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) analysis indicates that modifications in the thiosemicarbazone structure can enhance antimicrobial efficacy.

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various thiosemicarbazone derivatives, including this compound, on K562 leukemia cells. The results demonstrated that this compound exhibited a dose-dependent increase in apoptosis with an IC50 value around 10 µM .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiosemicarbazones against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound displayed significant inhibitory activity, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. Methodological Answer :

  • Condensation Reaction : Reflux equimolar amounts of 2-quinolinyl ketone derivatives (e.g., 2-acetylquinoline) with N,N-dimethylhydrazinecarbothioamide in methanol or ethanol, catalyzed by 5–10 drops of acetic acid, for 5–96 hours under controlled temperature (60–80°C). Prolonged reflux may improve crystallinity but risks decomposition .
  • Purification : Slow evaporation of the methanolic solution yields single crystals. Wash with cold methanol and dry over P4O10in vacuo to remove residual solvents .
  • Validation : Monitor reaction progress via TLC and confirm purity using melting point analysis and HPLC (>95% purity).

Basic: Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Q. Methodological Answer :

  • X-ray Crystallography : Use SHELX suite (SHELXL for refinement) to resolve molecular geometry, dihedral angles, and hydrogen-bonding networks. For example, dihedral angles between quinolinyl and hydrazinecarbothioamide groups typically range 6–74°, influencing conformational stability .
  • Spectroscopy :
    • <sup>1</sup>H/<sup>13</sup>C NMR : Identify tautomeric forms (e.g., thione vs. thiol) via S1-C1 and N-H chemical shifts (δ ~160–170 ppm for C=S in <sup>13</sup>C NMR) .
    • FT-IR : Confirm thiourea C=S stretching (~1250–1280 cm<sup>−1</sup>) and N-H vibrations (~3200 cm<sup>−1</sup>) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]<sup>+</sup>).

Advanced: How to design experiments assessing its bioactivity (e.g., enzyme inhibition or metal chelation)?

Q. Methodological Answer :

  • Tyrosinase Inhibition : Adapt protocols from coumarin-based thiosemicarbazones (). Perform kinetic assays using L-DOPA as substrate in phosphate buffer (pH 6.8), monitoring dopachrome formation at 475 nm. Compare IC50 values with kojic acid controls .
  • Metal Chelation : Titrate the compound with Cu(II)/Hg(II) salts in MeCN/H2O (9:1 v/v). Use UV-Vis (charge-transfer bands ~350–450 nm) and fluorescence quenching to determine binding stoichiometry (Job’s plot) and stability constants (Benesi-Hildebrand method) .

Advanced: How to resolve contradictions in crystallographic data (e.g., variable dihedral angles)?

Q. Methodological Answer :

  • Conformational Analysis : Use DFT (B3LYP/6-311+G(d,p)) to model energetically favorable conformers. Compare computed dihedral angles (e.g., quinolinyl vs. hydrazinecarbothioamide planes) with experimental X-ray data to identify dominant tautomers .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···S, O–H···N) via Mercury software. For example, intra-molecular H-bonds may enforce planarity, while steric effects induce torsional strain .

Advanced: What computational approaches predict its chemosensing or catalytic properties?

Q. Methodological Answer :

  • DFT/COSMO-RS : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to identify reactive sites for Hg<sup>2+</sup> or Cu<sup>2+</sup> sensing. Simulate solvent effects on selectivity using COSMO-RS .
  • Molecular Dynamics (MD) : Model ligand-receptor binding (e.g., tyrosinase active site) with GROMACS. Track RMSD and binding free energy (MM-PBSA) over 100-ns trajectories .

Advanced: How to optimize metal complexation for catalytic or antimicrobial applications?

Q. Methodological Answer :

  • Coordination Chemistry : React the compound with Cu(II) or Pt(II) salts in ethanol/water. Characterize complexes via molar conductivity (non-electrolytes: 10–50 Ω<sup>−1</sup> cm<sup>2</sup> mol<sup>−1</sup>) and EPR (g ~2.2 for square-planar Cu(II)) .
  • Antimicrobial Screening : Use microdilution assays (MIC against S. aureus or E. coli). Correlate activity with lipophilicity (logP) calculated via ChemDraw .

Advanced: How to address reproducibility challenges in synthesis or bioactivity assays?

Q. Methodological Answer :

  • DoE (Design of Experiments) : Vary solvent (MeOH vs. EtOH), temperature (60–100°C), and catalyst (AcOH vs. HCl) to identify robust conditions via response surface methodology (RSM) .
  • Bioassay Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and normalize data to cell viability (MTT assay) or protein content (Bradford assay) .

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